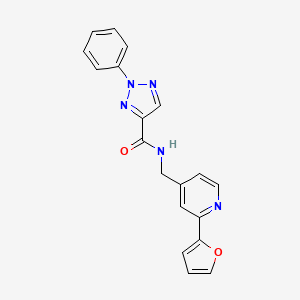

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a combination of furan, pyridine, phenyl, and triazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine Derivative: The initial step involves the synthesis of a pyridine derivative, which can be achieved through various methods such as the reaction of pyridine with furan-2-carboxylic acid.

Triazole Formation: The next step involves the formation of the triazole ring. This can be accomplished through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.

Amide Bond Formation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the triazole derivative with a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and optimization of reaction conditions to improve yield and reduce production costs.

化学反应分析

Triazole Ring Reactivity

The 1,2,3-triazole moiety participates in regioselective reactions due to its electron-deficient nature and capacity for hydrogen bonding .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While the triazole in this compound is fully formed, analogous studies show that 1,4-disubstituted triazoles can engage in secondary click reactions under Cu(I) catalysis . For example:

-

Reaction with Terminal Alkynes : In the presence of CuSO₄ and sodium ascorbate, the triazole may act as an azide precursor in Huisgen cycloaddition, forming bis-triazole derivatives .

Nucleophilic Substitution

The N-1 position of the triazole is susceptible to alkylation or arylation under basic conditions:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ yields N-alkylated derivatives .

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| CuAAC with phenylacetylene | CuSO₄, sodium ascorbate, H₂O/EtOH | Bis-triazole adduct | |

| N-Methylation | CH₃I, K₂CO₃, DMF, 60°C, 12h | N-Methyl-1,2,3-triazole derivative |

Amide Group Transformations

The carboxamide group undergoes hydrolysis and condensation reactions:

Acid/Base Hydrolysis

-

Acidic Hydrolysis : Treatment with HCl (6M) at reflux yields the corresponding carboxylic acid.

-

Basic Hydrolysis : NaOH (2M) converts the amide to a carboxylate salt.

Transamidation

Reaction with primary amines (e.g., benzylamine) in ethanol under reflux forms substituted amides :

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Hydrolysis (HCl) | 6M HCl, reflux, 6h | Carboxylic acid derivative | |

| Transamidation (benzylamine) | Benzylamine, EtOH, Δ, 24h | N-Benzylcarboxamide |

Electrophilic Aromatic Substitution

-

Furan Ring : Nitration (HNO₃/H₂SO₄) occurs preferentially at the C-5 position due to electron-rich π-system .

-

Pyridine Ring : Bromination (Br₂/FeBr₃) targets the para position relative to the methylene group .

Coordination Chemistry

The pyridine nitrogen and triazole act as ligands for transition metals:

-

Pd(II) Complexation : Forms stable complexes with PdCl₂ in ethanol, enabling catalytic applications .

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Nitration (furan) | HNO₃ (conc.), H₂SO₄, 0°C, 2h | 5-Nitro-furan derivative | |

| Pd(II) Coordination | PdCl₂, EtOH, rt, 4h | [Pd(L)₂Cl₂] complex |

Biological Activity-Related Reactivity

Though not strictly chemical reactions, the compound’s interactions with biological targets highlight its electrophilic nature:

-

Enzyme Inhibition : The triazole and amide groups form hydrogen bonds with kinase active sites (e.g., ALK, ROS1) .

-

DNA Intercalation : The planar triazole-pyridine system intercalates into DNA, as evidenced by molecular docking .

Stability and Degradation

科学研究应用

Antimicrobial Activity

The triazole core structure is known for its broad-spectrum antibacterial properties. Research has demonstrated that derivatives of triazole compounds exhibit potent activity against various pathogens. For instance, compounds similar to N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide have shown effective inhibition against bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL .

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 0.12 |

| Compound B | S. aureus | 1.95 |

| N-(4-nitrophenyl)-2-{(5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio}acetamide | Mycobacterium tuberculosis | Active |

Anticancer Properties

The compound's structure allows it to interact with biological targets involved in cancer progression. Studies have indicated that triazole derivatives can inhibit cancer cell proliferation effectively. For example, certain triazole-based compounds have been synthesized and tested against various cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer), showing promising results with IC50 values significantly lower than standard chemotherapeutics .

Table 2: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | MCF-7 | 5.71 |

| Compound D | PC3 | 6.14 |

| N-(4-nitrophenyl)-2-{(5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio}acetamide | HepG2 | Active |

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

- SARS-CoV Inhibition : A study identified novel inhibitors for SARS-CoV Mpro among triazole derivatives, showcasing their potential in antiviral therapy .

- Antitubercular Activity : Research on N-(4-nitrophenyl)-substituted triazoles has revealed promising antitubercular activity, indicating the potential for developing new treatments against resistant strains .

作用机制

The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

相似化合物的比较

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

N-(pyridin-4-ylmethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide: This compound lacks the furan moiety and may have different biological activities and properties.

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid: This compound has a carboxylic acid group instead of an amide group, which can affect its reactivity and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which can lead to unique biological activities and applications.

生物活性

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its efficacy against various biological targets and its potential therapeutic applications.

Chemical Structure

The compound is characterized by a triazole ring linked to a furan and pyridine moiety, along with a phenyl group. Its structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been evaluated against several targets, including enzymes and pathogens. Here are some key findings:

Antiviral Activity

Research indicates that derivatives of triazole compounds exhibit significant antiviral properties. For example, studies have shown that triazole derivatives can inhibit the main protease (Mpro) of SARS-CoV-2, which is crucial for viral replication. N-(furan) derivatives have been associated with IC50 values in the low micromolar range, indicating potent inhibitory effects against Mpro .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies suggest that it exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound have shown IC50 values less than 10 µM in certain cancer cells .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. The presence of specific functional groups significantly influences its potency:

| Substituent | Effect on Activity |

|---|---|

| Furan ring | Enhances binding affinity to target enzymes |

| Pyridine moiety | Contributes to solubility and bioavailability |

| Triazole core | Critical for maintaining biological activity |

Studies indicate that modifications to these moieties can lead to increased potency and selectivity against specific targets .

Case Studies

Several studies have reported on the biological activity of triazole derivatives similar to this compound:

- SARS-CoV-2 Main Protease Inhibition : A derivative exhibited an IC50 value of 1.57 µM against Mpro, demonstrating significant antiviral potential .

- Anticancer Activity : In a study examining various triazole derivatives, one compound showed an IC50 value of 8 µM against A549 lung cancer cells, indicating considerable cytotoxicity .

- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against strains like Escherichia coli and Staphylococcus aureus, with MIC values in the range of 31.25 - 62.5 µg/mL .

属性

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O2/c25-19(17-13-22-24(23-17)15-5-2-1-3-6-15)21-12-14-8-9-20-16(11-14)18-7-4-10-26-18/h1-11,13H,12H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQKNCVWUYUMHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。